2-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate
Description
2-(3-(3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide oxalate is a heterocyclic small molecule featuring a pyrazine core linked to a 1,2,4-oxadiazole ring, an azetidine (4-membered nitrogen-containing ring), and a tetrahydrofuran-derived acetamide moiety. The oxalate salt form enhances its solubility and bioavailability, making it suitable for pharmacological studies. Its synthesis likely involves multi-step reactions, including cyclization and acetylation, as observed in analogous compounds .
Properties
IUPAC Name |
oxalic acid;N-(oxolan-2-ylmethyl)-2-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O3.C2H2O4/c23-14(19-6-12-2-1-5-24-12)10-22-8-11(9-22)16-20-15(21-25-16)13-7-17-3-4-18-13;3-1(4)2(5)6/h3-4,7,11-12H,1-2,5-6,8-10H2,(H,19,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGMCFHIPPAPFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CN2CC(C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Bioactivity and Mechanism
- Antimicrobial Potential: Fluoropyridine-oxazolidinone derivatives () inhibit bacterial protein synthesis via binding to ribosomal subunits. The target compound’s azetidine may mimic this mechanism but with reduced off-target effects due to steric constraints .
- Anticancer Activity : Pyrazine-oxadiazole derivatives () have shown kinase inhibition properties. The azetidine ring’s strain energy might enhance covalent binding to catalytic residues in kinases or proteases .
- Metabolic Stability : The tetrahydrofuran moiety in the target compound could reduce cytochrome P450-mediated metabolism compared to bulkier aromatic groups in analogues, extending half-life .
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves sequential coupling of the pyrazine-oxadiazole core with azetidine and tetrahydrofuran-methyl acetamide precursors. Key steps include:
- Cyclocondensation : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates under reflux with dichloromethane (DCM) as solvent .
- Azetidine Functionalization : Alkylation of azetidine using chloroacetamide derivatives in the presence of potassium carbonate (K₂CO₃) at 60–80°C .
- Oxalate Salt Formation : Acid-base reaction with oxalic acid in ethanol to improve crystallinity and stability . Optimization: Adjust reaction time (e.g., 12–24 hr for cyclocondensation) and solvent polarity (e.g., DMF for solubility vs. DCM for selectivity) to maximize yield (>75%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine ring geometry (e.g., δ 3.5–4.0 ppm for N-CH₂ protons) and pyrazine aromaticity (δ 8.5–9.0 ppm) .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z ~450–470) .
- X-ray Crystallography : Resolves oxalate counterion interactions and stereochemistry of the tetrahydrofuran-methyl group .
Advanced Research Questions
Q. How do structural modifications (e.g., oxadiazole vs. thiazole) impact biological activity?
Comparative studies of analogs (e.g., replacing oxadiazole with thiazole) reveal:
- Oxadiazole : Enhances π-π stacking with enzyme active sites (e.g., kinase targets) due to planar geometry .
- Tetrahydrofuran-Methyl Group : Increases lipophilicity (logP ~2.5), improving blood-brain barrier permeability . Methodology: Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ measurements) to correlate substituent effects with target binding .
Q. What strategies resolve contradictions in solubility vs. bioavailability data?
Discrepancies arise from oxalate salt formation (improving solubility in aqueous buffers) versus free base (enhanced membrane permeability). Solutions include:
- Salt Screening : Test alternative counterions (e.g., hydrochloride) to balance solubility (e.g., >10 mg/mL in PBS) and partition coefficients .
- Prodrug Design : Modify the tetrahydrofuran-methyl group with ester linkages for pH-dependent release .
Q. How can computational methods guide SAR studies for this compound?
- QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA ~90 Ų) and hydrogen-bond acceptor count (e.g., 8–10) to predict activity against CNS targets .
- MD Simulations : Analyze azetidine ring flexibility in binding pockets (e.g., 5-HT₆ receptors) to prioritize rigid analogs .
Data Interpretation & Validation
Q. What are common pitfalls in interpreting in vitro vs. in vivo efficacy data?
- Metabolic Stability : Oxadiazole rings may undergo hepatic CYP450-mediated oxidation, reducing in vivo half-life. Validate using microsomal assays (e.g., human liver microsomes) .
- Off-Target Effects : Screen against panels of GPCRs/kinases (Eurofins Cerep) to rule out non-specific binding .
Q. How to address batch-to-batch variability in synthesis?
- Quality Control : Implement in-process HPLC monitoring (e.g., C18 columns, acetonitrile/water gradients) to detect impurities (e.g., unreacted pyrazine intermediates) .
- DoE (Design of Experiments) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
